Sirtinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

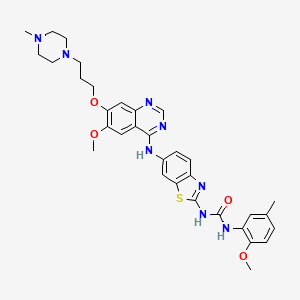

Sirtinol is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . It is a specific SIRT1 and SIRT2 inhibitor .

Synthesis Analysis

In a search for potent inhibitors of class III histone/protein deacetylases (sirtuins), a series of this compound analogues have been synthesized . The degree of inhibition was assessed in vitro using recombinant yeast Sir2, human SIRT1, and human SIRT2 and in vivo with a yeast phenotypic assay .

Molecular Structure Analysis

This compound is an intracellular iron chelator forming high-spin ferric species in vitro and in cultured leukemia cells . It shares several characteristics of effective metal-coordinating species .

Chemical Reactions Analysis

This compound undergoes a series of metabolic transformations to generate 2-hydroxy-1-naphthoic acid (HNC), an active auxin .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C26H22N2O2 and a molecular weight of 394.465 Da . It is a known inhibitor of sirtuin proteins, a family of deacetylases involved in the pathophysiology of aging .

Wissenschaftliche Forschungsanwendungen

Sirtuin-Inhibition

Sirtinol ist ein zellpermeables 2-Hydroxy-1-Naphthaldehyd-Derivat, das als spezifischer und direkter Inhibitor der Sirtuin-Klasse der Deacetylaseaktivität wirkt {svg_1}. Sirtuine werden als Klasse III Histondeacetylasen (HDACs) klassifiziert, eine Familie von Enzymen, die die Entfernung von Acetylgruppen von den ε-N-Acetyllysinresten von Histonproteinen katalysieren {svg_2}.

Krebsforschung

Sirtuine spielen eine entscheidende Rolle in vielen Signalwegen und werden als potenzielle therapeutische Ziele bei verschiedenen pathologischen Zuständen wie Krebs angesehen {svg_3}. Im Falle von Krebs wurden Sirtuine mit der Initiation und der Entwicklung von Krebs in Verbindung gebracht, aber ihre genaue Rolle ist etwas unklar, da Sirtuine sowohl tumorfördernde als auch tumorsuppressive Wirkungen haben {svg_4}.

Stoffwechselstörungen

Sirtuine werden auch als potenzielle therapeutische Ziele für Stoffwechselstörungen betrachtet {svg_5}. Die Modulation der Sirtuin-Aktivität durch Inhibitoren wie this compound könnte für die menschliche Gesundheit von Vorteil sein {svg_6}.

Herzkreislauferkrankungen

Sirtuine sind potenzielle therapeutische Ziele bei Herzkreislauferkrankungen {svg_7}. Forscher haben neuartige Inhibitoren und Aktivatoren für Sirtuine entwickelt, hauptsächlich für den humanen Silent Information Regulator Typ 1 (SIRT1), da sowohl zelluläre Studien als auch Experimente an Tiermodellen darauf hindeuten, dass SIRT1-Regulatoren zur Behandlung mehrerer menschlicher Krankheiten eingesetzt werden könnten {svg_8}.

Neurodegenerative Erkrankungen

Sirtuine werden als potenzielle therapeutische Ziele bei neurodegenerativen Erkrankungen angesehen {svg_9}. Die Modulation der Sirtuin-Aktivität durch Inhibitoren oder Aktivatoren könnte für die menschliche Gesundheit von Vorteil sein {svg_10}.

DNA-Reparatur und chromosomale Stabilität

Die Säugetierfamilie der Sirtuine (SIRT1–7) zielt auf eine Vielzahl von Proteinen an verschiedenen subzellulären Lokalisationen ab und übt somit regulatorische Wirkungen auf kritische biologische Prozesse wie Gen-Silencing, DNA-Reparatur und chromosomale Stabilität aus {svg_11}.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Sirtinol has been shown to suppress inflammatory signaling in human dermal microvascular endothelial cells . It enhances apoptosis and cell death in leukemic cells, but not in healthy leukocytes and hematopoietic progenitors . There is compelling evidence to support the fact that SIRT1 and SIRT2 are shuttled between the nucleus and cytoplasm and perform context-dependent functions in neurodegenerative diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD) .

Biochemische Analyse

Biochemical Properties

Sirtinol plays a significant role in biochemical reactions by inhibiting the activity of sirtuins, particularly SIRT1 and SIRT2. Sirtuins catalyze the removal of acetyl groups from the ε-N-acetyl lysine residues of histone proteins, counteracting the activity of histone acetyltransferases. By inhibiting sirtuins, this compound prevents the deacetylation of histones, leading to increased acetylation levels. This inhibition affects various enzymes, proteins, and biomolecules, including p53, a tumor suppressor protein. This compound’s interaction with p53 results in increased acetylation of p53, enhancing its transcriptional activity and promoting apoptosis in cancer cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by increasing the acetylation of p53, leading to the activation of pro-apoptotic genes. Additionally, this compound influences cell signaling pathways, such as the auxin signal transduction pathway in plants, by activating specific transcription factors. In mammalian cells, this compound affects gene expression by modulating the acetylation status of histones and non-histone proteins. This modulation impacts cellular metabolism, including glucose and lipid metabolism, by regulating the expression of metabolic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sirtuins, leading to enzyme inhibition. This compound binds to the catalytic site of sirtuins, specifically at the interface between the zinc-binding domain and the Rossmann fold. This binding prevents the deacetylation reaction, resulting in increased acetylation levels of histones and other target proteins. This compound’s inhibition of sirtuins also affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. By modulating the activity of sirtuins, this compound exerts its effects on various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of sirtuins. Prolonged exposure to this compound may lead to degradation and reduced efficacy. Long-term effects of this compound on cellular function include sustained acetylation of histones and non-histone proteins, leading to altered gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits sirtuins, leading to increased acetylation levels and modulation of gene expression. Higher doses of this compound may result in toxic or adverse effects, including cytotoxicity and apoptosis in normal cells. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity. These dosage effects highlight the importance of optimizing this compound dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. This compound’s inhibition of sirtuins affects metabolic flux and metabolite levels, particularly in glucose and lipid metabolism. By modulating the activity of sirtuins, this compound regulates the expression of metabolic genes, leading to changes in metabolic pathways. These effects have been observed in both cellular and animal models, highlighting the potential of this compound as a therapeutic agent for metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. This compound’s distribution within cells is crucial for its inhibitory effects on sirtuins and subsequent modulation of cellular processes. Studies have shown that this compound can accumulate in specific cellular compartments, enhancing its efficacy in inhibiting sirtuins and regulating gene expression .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications influence this compound’s interaction with sirtuins and other biomolecules, affecting its inhibitory effects. The subcellular localization of this compound is crucial for its role in modulating gene expression, cellular metabolism, and other cellular processes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sirtinol involves the conversion of 2-hydroxy-1-naphthaldehyde to the final product through a series of reactions.", "Starting Materials": [ "2-hydroxy-1-naphthaldehyde", "2-methyl-1,3-propanediol", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-hydroxy-1-naphthaldehyde is reacted with 2-methyl-1,3-propanediol in the presence of sodium hydride to form the corresponding acetal.", "Step 2: The acetal is then treated with methyl iodide to form the corresponding methyl ether.", "Step 3: The methyl ether is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then acetylated with acetic anhydride in the presence of pyridine to form the corresponding acetate.", "Step 5: The acetate is hydrolyzed with hydrochloric acid to form the corresponding acid.", "Step 6: The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 7: The sodium salt is then reacted with ethanol to form the final product, Sirtinol.", "Step 8: The product is purified by recrystallization from diethyl ether and water." ] } | |

CAS-Nummer |

410536-97-9 |

Molekularformel |

C26H22N2O2 |

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1 |

InChI-Schlüssel |

UXJFDYIHRJGPFS-SFHVURJKSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Kanonische SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sirtinol; |

Herkunft des Produkts |

United States |

Q1: What is the primary target of sirtinol?

A1: this compound is a known inhibitor of sirtuin proteins, particularly sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2). [, , , , , , ]

Q2: How does this compound interact with sirtuins?

A2: this compound binds to SIRT1 and SIRT2, inhibiting their deacetylase activity. This inhibition leads to increased acetylation of downstream targets, impacting various cellular processes like cell cycle regulation, apoptosis, and stress response. [, , , ]

Q3: Can you elaborate on the downstream effects of this compound-mediated sirtuin inhibition?

A3: this compound treatment has been observed to:

- Increase p53 acetylation, leading to apoptosis: [, , ]

- Upregulate Bax and downregulate Bcl-2, promoting apoptosis: []

- Increase LC3-II expression, indicating autophagy induction: []

- Reduce proliferation and colony formation in cancer cells: [, , , , ]

- Enhance sensitivity to chemotherapeutic agents like cisplatin: [, ]

- Modulate inflammatory responses by reducing cytokine production and adhesion molecule expression: [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C18H17NO2 and a molecular weight of 279.34 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization, the structure of this compound, being a Schiff base derived from 2-hydroxy-1-naphthaldehyde, suggests potential characterization using techniques like NMR and IR spectroscopy. []

Q6: Does this compound possess any catalytic properties?

A6: this compound itself does not exhibit catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of sirtuin enzymes. [, , ]

Q7: Have computational approaches been employed to study this compound?

A7: Yes, computational docking analysis has been used to investigate the binding affinity and selectivity of this compound towards different sirtuin isoforms. [] This approach aids in understanding the structure-activity relationship and designing more potent and selective sirtuin inhibitors.

Q8: How do structural modifications of this compound influence its activity?

A8: Studies using this compound analogues reveal crucial structural features impacting activity:

- The 2-hydroxy group on the naphthalene moiety is essential: []

- Modifications at the 2'-position of the aniline group significantly alter potency: []

- Both (R)- and (S)- enantiomers show similar inhibitory effects, indicating no enantioselectivity. []

Q9: Are there any formulation strategies to improve this compound's bioavailability?

A9: While specific formulation strategies for this compound aren't discussed, the abstracts mention its administration via various routes, including intravitreal injection and intraperitoneal injection, suggesting potential for different formulations based on the desired delivery route. [, ] Further research on optimizing its formulation to enhance stability, solubility, and bioavailability would be valuable.

Q10: What cell lines and animal models have been used to study this compound's effects?

A10: this compound's efficacy has been evaluated in a variety of models:

- Cell lines: MCF-7 (breast cancer) [, ], H1299 (lung cancer) [, , , ], A549 (lung cancer) [, ], LNCaP (prostate cancer) [], DU145 (prostate cancer) [], K-562 (leukemia) [], Jurkat (leukemia) [], THP-1 (monocytic) [, , ], BV-2 (microglia) [], RGC-5 (retinal ganglion cells) [, ], and primary human dermal microvascular endothelial cells (HDMEC). []

- Animal models: Mice [, , ] and rats [, , , ] have been used to investigate this compound's effects on various conditions, including trauma-hemorrhage, lung injury, and optic nerve transection.

Q11: Has this compound entered clinical trials?

A11: The provided research does not mention any clinical trials involving this compound. Further research is necessary to determine its safety and efficacy in humans.

Q12: What is known about this compound's toxicity profile?

A12: Although this compound has shown promising results in pre-clinical studies, detailed toxicological data is limited. One study suggests potential adverse effects on platelet lifespan, leading to thrombocytopenia in mice. [] Thorough investigation of its safety profile and long-term effects is crucial before clinical translation.

Q13: Are there other sirtuin inhibitors being explored?

A13: Yes, several other sirtuin inhibitors are under investigation, including EX527 (a potent and selective SIRT1 inhibitor), Salermide (a dual SIRT1/2 inhibitor), AGK2 (a SIRT2 inhibitor), and NAM. [, , , ] Comparing their efficacy, safety, and potential advantages over this compound is an active research area.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)